4-Hydrazinylpyrimidine-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-4-2-8-3-9-5(4)10-7/h2-3H,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCUXECTYKUWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Profile of 4 Hydrazinylpyrimidine 5 Carbonitrile
General Synthetic Routes to Pyrimidine-5-carbonitriles
The synthesis of the pyrimidine-5-carbonitrile scaffold can be achieved through various methods. One common approach is the Biginelli reaction or related multi-component reactions, where an aldehyde, a β-dicarbonyl compound (or its equivalent), and urea or thiourea are condensed to form the dihydropyrimidine (B8664642) core, which can be subsequently oxidized and functionalized. Another strategy involves the construction of the pyrimidine ring from acyclic precursors bearing the necessary functional groups.
Introduction of the Hydrazinyl Moiety
The introduction of the hydrazinyl group at the C4 position of the pyrimidine ring is typically achieved by the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfonyl group, with hydrazine (B178648) hydrate. This reaction is often a key step in transforming a stable pyrimidine intermediate into a highly reactive precursor ready for further cyclization reactions.
Spectroscopic Characterization
¹H NMR: The spectrum would likely show signals corresponding to the protons on the pyrimidine ring and the hydrazinyl group. The chemical shifts and coupling patterns would be indicative of their electronic environment.
¹³C NMR: The spectrum would display distinct signals for each of the carbon atoms in the pyrimidine ring and the nitrile group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the hydrazinyl group, the C≡N stretching of the nitrile group, and the C=N and C=C stretching vibrations of the pyrimidine ring.
| Compound Name | Chemical Formula | Molecular Weight | General Physical Properties (Predicted) |
| This compound | C₅H₅N₅ | 135.13 g/mol | Solid at room temperature |
Chemical Reactivity and Derivatization of 4 Hydrazinylpyrimidine 5 Carbonitrile
Condensation Reactions with Carbonyl Compounds
The exocyclic hydrazinyl group of 4-hydrazinylpyrimidine-5-carbonitrile serves as a potent nucleophile, readily engaging in condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones. These reactions are fundamental in the derivatization of the parent molecule, leading primarily to the formation of hydrazone linkages.
Formation of Hydrazone Derivatives
The reaction of this compound with aldehydes and ketones proceeds under standard conditions, typically involving refluxing in a suitable solvent such as ethanol, often with a catalytic amount of acid, to afford the corresponding hydrazone derivatives. The general scheme for this reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone.
For instance, the condensation of a related compound, 4-hydrazinopyrazolo[3,4-d]pyrimidine, with thiophene-2-carbaldehyde (B41791) has been reported to yield the corresponding hydrazone. researchgate.net Similarly, reactions of various hydrazide derivatives with carbonyl compounds are well-established methods for synthesizing hydrazones. nih.gov The reaction of this compound with a range of aromatic and aliphatic aldehydes would be expected to produce a library of novel hydrazone derivatives with varying electronic and steric properties, as depicted in the following general reaction scheme:
General Reaction Scheme for Hydrazone Formation: R1 = H, alkyl, aryl; R2 = alkyl, aryl
A representative set of potential hydrazone derivatives that could be synthesized from this compound is presented in the table below.
| Carbonyl Compound | R1 | R2 | Product Name |
| Benzaldehyde | H | Phenyl | 4-(2-Benzylidenehydrazinyl)pyrimidine-5-carbonitrile |
| Acetophenone | Methyl | Phenyl | 4-(2-(1-Phenylethylidene)hydrazinyl)pyrimidine-5-carbonitrile |
| 4-Nitrobenzaldehyde | H | 4-Nitrophenyl | 4-(2-(4-Nitrobenzylidene)hydrazinyl)pyrimidine-5-carbonitrile |
| Cyclohexanone | \multicolumn{2}{ | c | }{-(CH2)5-} |
Mechanistic Aspects of Condensation Pathways
The formation of hydrazones from hydrazines and carbonyl compounds is a well-understood acid-catalyzed nucleophilic addition-elimination reaction. The mechanism can be delineated into two principal stages.
The initial step involves the nucleophilic addition of the terminal amino group of the hydrazinyl moiety to the carbonyl carbon. The lone pair of electrons on the nitrogen atom attacks the partially positive carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.
Simplified Mechanistic Pathway:
Nucleophilic Attack: The lone pair on the terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to the neutral carbinolamine.
Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, with the positive charge residing on the nitrogen.
Deprotonation: A base (such as water or another molecule of the hydrazine) removes a proton from the nitrogen, yielding the final hydrazone product and regenerating the acid catalyst.
Cyclization Reactions to Fused Heterocyclic Systems
The hydrazone derivatives of this compound, as well as the parent compound itself, are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The presence of the reactive hydrazinyl moiety and the nitrile group facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic architectures.
Synthesis of Pyrazolo[x,y-a]pyrimidine Architectures
The reaction of hydrazinylpyrimidines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for the construction of pyrazolo[3,4-d]pyrimidine scaffolds. nih.gov In the case of this compound, reaction with a β-ketoester, such as ethyl acetoacetate, would be expected to proceed via initial hydrazone formation at the ketonic carbonyl, followed by intramolecular cyclization. The nucleophilic attack of the pyrimidine (B1678525) ring nitrogen or the exocyclic nitrogen onto the ester carbonyl would lead to the formation of the fused pyrazole (B372694) ring. The regiochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituents.
A plausible synthetic route to a pyrazolo[3,4-d]pyrimidine derivative is outlined below:
| Reactant | Product |
| Ethyl Acetoacetate | 5-Methyl-1-(5-cyanopyrimidin-4-yl)-1H-pyrazol-3(2H)-one |
| Acetylacetone | 3,5-Dimethyl-1-(5-cyanopyrimidin-4-yl)-1H-pyrazole |
Synthesis of Triazolo[x,y-a]pyrimidine Systems
The synthesis of triazolopyrimidine systems from hydrazinylpyrimidines is a well-established synthetic strategy. For instance, refluxing a related hydrazinyl-pyrazolo[3,4-d]pyrimidine with triethyl orthoformate has been shown to yield a pyrazolo[4,3-e] researchgate.netnih.govsemanticscholar.orgtriazolo[4,3-c]pyrimidine system. semanticscholar.org This transformation involves the reaction of the hydrazinyl group with the orthoester to form an intermediate which then undergoes intramolecular cyclization.
Similarly, this compound can be utilized to synthesize triazolo[4,3-c]pyrimidine derivatives. Reaction with one-carbon donors like triethyl orthoformate or formic acid would lead to the formation of a fused triazole ring. The reaction with triethyl orthoformate likely proceeds through the formation of an ethoxymethylenehydrazinyl intermediate, which then cyclizes onto one of the pyrimidine ring nitrogens.
| Reagent | Fused System |
| Triethyl Orthoformate | researchgate.netnih.govsemanticscholar.orgTriazolo[4,3-c]pyrimidine-8-carbonitrile |
| Carbon Disulfide | Thioxo- researchgate.netnih.govsemanticscholar.orgtriazolo[4,3-c]pyrimidine-8-carbonitrile |
Formation of Pyrimidopyrazolopyrimidine Derivatives
The construction of more complex fused systems, such as pyrimidopyrazolopyrimidine derivatives, can be envisaged through multi-step synthetic sequences starting from this compound. One potential strategy involves the initial formation of a pyrazolo[3,4-d]pyrimidine ring as described in section 3.2.1. Subsequent functionalization of this bicyclic system, for example, by introducing a reactive group on the newly formed pyrazole ring, could set the stage for a second cyclization to form the third, pyrimidine ring.
While direct, one-pot syntheses of pyrimidopyrazolopyrimidine derivatives from this compound are not extensively documented, the inherent reactivity of the precursor and its derivatives suggests that such transformations are feasible under appropriate conditions, likely involving reactions with reagents containing a pyrimidine precursor moiety.
Other Fused Ring System Constructions
The unique arrangement of reactive functional groups—the hydrazinyl moiety, the nitrile group, and the electron-deficient pyrimidine ring—makes this compound an exceptional precursor for the synthesis of various fused heterocyclic systems. The binucleophilic nature of the hydrazinyl group is frequently exploited to construct adjacent five-membered rings, leading to therapeutically relevant scaffolds like pyrazolopyrimidines and triazolopyrimidines.
One of the most prominent applications is the synthesis of the pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.net This is typically achieved through the cyclocondensation of the hydrazinyl group with a suitable one-carbon electrophile. For instance, reaction with formic acid or triethyl orthoformate can lead to the formation of the pyrazole ring fused to the pyrimidine base. The nitrile group at position 5 remains as a key functional handle for further derivatization.
More complex polycyclic systems can also be constructed. Research has demonstrated the synthesis of pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives, which are recognized as potent CDK2 inhibitors. rsc.org The synthesis of this tricyclic system often begins with a pre-formed pyrazolo[3,4-d]pyrimidine which is then elaborated. A key step involves the reaction of a hydrazinyl-substituted pyrazolopyrimidine with a reagent like cyanogen (B1215507) bromide or an orthoester. The hydrazinyl group cyclizes to form the triazole ring, resulting in the final fused architecture. rsc.org This strategy highlights a sequential ring-building approach starting from a hydrazinylpyrimidine scaffold.
Another important fused system accessible from hydrazinyl precursors is the 1,2,4-triazolo[4,3-c]pyrimidine ring. The formation of this system involves the reaction of the hydrazinyl group with reagents that provide a single carbon atom, such as carboxylic acids or their derivatives, under cyclodehydration conditions. The regiochemical outcome (i.e., [4,3-c] vs. [1,5-c] fusion) can often be controlled by the specific reaction conditions and the nature of the substituents on the pyrimidine ring.
The table below summarizes representative reactions for the construction of fused ring systems.
| Starting Material | Reagent(s) | Resulting Fused System | Reference |
| This compound derivative | Triethyl orthoformate / Acid catalyst | Pyrazolo[3,4-d]pyrimidine | nih.govresearchgate.net |
| 7-Hydrazinylpyrazolo[3,4-d]pyrimidine | Carbon disulfide or Orthoesters | Pyrazolo[4,3-e] researchgate.netnih.govnih.govtriazolo[1,5-c]pyrimidine | rsc.org |
| 4-Hydrazinylpyrimidine derivative | Carboxylic Acid / Dehydrating Agent | 1,2,4-Triazolo[4,3-c]pyrimidine | nih.gov |
Nucleophilic Substitution Reactions at Pyrimidine Core
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing groups, such as the nitrile group at the C5 position. The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly activated for nucleophilic attack. youtube.com
The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction, where a suitable leaving group at the C4 position (commonly a halogen like chlorine) is displaced by hydrazine (B178648). The general mechanism for these substitutions involves the initial addition of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. researchgate.net
While the hydrazinyl group is not a typical leaving group, other positions on the pyrimidine core can be designed to participate in substitution reactions. For example, if this compound contains a halogen atom at the C2 or C6 position, this halogen can be readily displaced by a variety of nucleophiles without affecting the hydrazinyl or nitrile groups, provided the reaction conditions are carefully controlled.
Common nucleophiles used in such reactions include:
Amines: To introduce substituted amino groups.
Alkoxides and Thiolates: To form ethers and thioethers, respectively.
Azides: To introduce the azido (B1232118) group, a precursor for amines or triazoles.
The regioselectivity of these reactions is high, allowing for the precise and predictable modification of the pyrimidine scaffold. The table below illustrates potential nucleophilic substitution reactions on a hypothetical precursor to demonstrate the reactivity of the core.
| Substrate | Nucleophile | Reagent/Conditions | Product of Substitution | Reference |
| 2-Chloro-4-hydrazinylpyrimidine-5-carbonitrile | Morpholine | Base, Heat | 2-Morpholino-4-hydrazinylpyrimidine-5-carbonitrile | nih.gov |
| 4-Chloro-6-hydrazinylpyrimidine-5-carbonitrile | Sodium methoxide | Methanol | 4-Methoxy-6-hydrazinylpyrimidine-5-carbonitrile | youtube.com |
| 2,4-Dichloropyrimidine-5-carbonitrile | Hydrazine (1 eq.) | Controlled Temp. | 2-Chloro-4-hydrazinylpyrimidine-5-carbonitrile | nih.gov |
Multicomponent Reaction Approaches for Complex Scaffolds
Multicomponent reactions (MCRs), which involve the one-pot combination of three or more starting materials to form a single, complex product, represent a highly efficient strategy in modern synthetic chemistry. researchgate.netnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. This compound, with its multiple reactive sites, is an ideal substrate for the design of novel MCRs.
The hydrazinyl group can act as a binucleophile or readily condense with aldehydes or ketones to form hydrazone intermediates in situ. These intermediates can then participate in subsequent cyclization or addition reactions with other components in the reaction mixture. The nitrile group and the activated pyrimidine ring can also be involved in these transformations, leading to the construction of intricate heterocyclic scaffolds.
While specific MCRs starting directly with this compound are not extensively documented in dedicated studies, its potential can be extrapolated from known reactivity patterns. For instance, a plausible MCR could involve the reaction of this compound, an aromatic aldehyde, and a source of cyanide (such as KCN) in a Strecker-type reaction, which is a classic MCR. mdpi.com Another possibility is a Biginelli-type or Hantzsch-type reaction variant where the hydrazinyl moiety or a hydrazone intermediate replaces the traditional urea (B33335) or ammonia (B1221849) component.
A hypothetical MCR could proceed as follows:
Condensation of this compound with an aldehyde to form a pyrimidinylhydrazone.
Reaction of this hydrazone with an isocyanide and a carboxylic acid in an Ugi-type four-component reaction (U-4CR). mdpi.com
This sequence would assemble four different molecules in a single operation to create a highly complex and functionalized product that would be difficult to access through traditional multistep synthesis. The development of such MCRs is a promising avenue for leveraging the synthetic potential of this compound in fields like drug discovery. researchgate.net
The table below outlines the components for a potential multicomponent reaction.
| Component A | Component B | Component C | Potential Scaffold | Reference |
| This compound | Aromatic Aldehyde | Isocyanide | Complex peptidomimetic or heterocyclic fused system | mdpi.com |
| This compound | β-Ketoester | Aldehyde | Dihydropyrimidine-fused heterocycle | researchgate.netresearchgate.net |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A hypothetical ¹H NMR spectrum of 4-Hydrazinylpyrimidine-5-carbonitrile would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the hydrazinyl group. The chemical shifts (δ) of the pyrimidine protons would be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating character of the hydrazinyl substituent. The protons of the -NH-NH₂ group would likely appear as broad signals that could be confirmed by D₂O exchange.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H2 (pyrimidine) | 8.0 - 8.5 | Singlet | |
| H6 (pyrimidine) | 8.5 - 9.0 | Singlet | |
| NH (hydrazinyl) | Variable (broad) | Singlet | Exchangeable with D₂O |
| NH₂ (hydrazinyl) | Variable (broad) | Singlet | Exchangeable with D₂O |
This table is a hypothetical representation and is not based on experimental data.
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) would appear in a characteristic downfield region. The chemical shifts of the pyrimidine ring carbons would also be diagnostic.
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C2 (pyrimidine) | 150 - 160 |
| C4 (pyrimidine) | 160 - 170 |
| C5 (pyrimidine) | 90 - 100 |
| C6 (pyrimidine) | 155 - 165 |
| C≡N (nitrile) | 115 - 125 |
This table is a hypothetical representation and is not based on experimental data.
To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the hydrazinyl group, the C≡N stretch of the nitrile group, and the C=N and C=C stretching vibrations of the pyrimidine ring.
Hypothetical IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium-Strong, Broad |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium-Sharp |
| C=N/C=C Stretch (Pyrimidine Ring) | 1500 - 1650 | Medium-Strong |
This table is a hypothetical representation and is not based on experimental data.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) would provide the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues, as the molecule would break apart in a predictable manner upon ionization.
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the ultimate proof of its structure. This technique would reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group.
While a detailed, data-driven article on this compound cannot be produced at present due to the lack of published experimental findings, the framework for its comprehensive characterization is well-established. The application of modern spectroscopic and crystallographic techniques would be essential to fully elucidate its structure and chemical properties. The absence of such data in the public domain suggests that this compound may be a novel synthetic target or that its characterization has not yet been disclosed.
Conclusion
4-Hydrazinylpyrimidine-5-carbonitrile stands out as a highly valuable and versatile precursor in the realm of heterocyclic and medicinal chemistry. Its unique combination of a reactive hydrazinyl group, a functionalizable nitrile group, and a biologically relevant pyrimidine (B1678525) core provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. The resulting pyrazole (B372694), pyrazolo[3,4-d]pyrimidine, and triazole derivatives have demonstrated significant potential as anticancer and antimicrobial agents. Although detailed research specifically focused on the trajectory of this compound is not extensively available, the wealth of studies on its derivatives underscores its importance. Further exploration of the synthetic potential of this compound is warranted and holds the promise of discovering novel therapeutic agents with improved efficacy and selectivity.
Exploration of Biological Activities and Structure Activity Relationships Sar
In Vitro Antimicrobial Activity Investigations
There is a lack of specific data from in vitro studies evaluating the antimicrobial properties of 4-hydrazinylpyrimidine-5-carbonitrile against a broad range of bacterial and fungal pathogens.
No specific data tables detailing the Minimum Inhibitory Concentration (MIC) or other quantitative measures of antimicrobial activity for this compound against common bacterial strains (such as Staphylococcus aureus, Escherichia coli) or fungal species (such as Candida albicans, Aspergillus niger) were found in the reviewed literature.
Mechanistic studies to elucidate the potential biological targets and cellular impact of this compound in microbial cells have not been specifically reported. Research efforts are typically directed towards the more complex molecules derived from it.
In Vitro Anticancer and Cytotoxic Activity Studies
There is no reported data on the antiproliferative effects (e.g., IC₅₀ values) of this compound when tested against various human cancer cell lines. Research in this area primarily investigates more complex pyrimidine (B1678525) derivatives.
Due to the absence of primary activity data, there are no subsequent mechanistic studies investigating how this compound might induce apoptosis, modulate the cell cycle, or inhibit specific enzymes in cancer cells.
In Vitro Antioxidant Activity Assessments
No specific in vitro antioxidant activity assessments for this compound, such as DPPH radical scavenging activity or other antioxidant assays, were found in the course of this review.
Other Reported In Vitro Biological Activities
Anticonvulsant Activity
Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. A notable study involved the synthesis of a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives. nih.gov These compounds were assessed for their anticonvulsant efficacy using standard preclinical models, the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov
Several compounds within this series demonstrated significant anticonvulsant activity. For instance, compounds with a 4-bromo-benzylidene or a 3-fluoro-benzylidene substituent at the hydrazinyl moiety were found to be highly active in the MES test at a dose of 30 mg/kg, suggesting their ability to prevent seizure spread. nih.gov Another highly active compound in the MES screen was one bearing a 4-hydroxy-benzylidene group. nih.gov The lipophilicity (log P) of the synthesized compounds was also analyzed, and it was observed that compounds with lower log P values tended to exhibit higher anticonvulsant activity. nih.gov
| Compound | Substituent on Benzylidene | Anticonvulsant Activity (MES test, 30 mg/kg, 0.5h) | Reference |
|---|---|---|---|
| 5 | 4-Bromo | Highly Active | nih.gov |
| 9 | 4-Hydroxy | Highly Active | nih.gov |
| 16 | 3-Fluoro | Highly Active | nih.gov |
Antiviral Activity
The broader class of pyrimidine-5-carbonitrile derivatives has been investigated for potential antiviral applications. ekb.eg While specific studies on the antiviral activity of this compound itself are not extensively reported, research on related structures provides valuable insights. For example, a series of 2-thiopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg Certain compounds in this series showed promising results. ekb.eg
Furthermore, pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which can be synthesized from pyrimidine-5-carbonitrile precursors, have been explored as antiviral agents. mdpi.com Some of these compounds, particularly those with a cyclopropylamino group, demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism of antiviral action for some pyrimidine derivatives may involve the inhibition of pyrimidine biosynthesis, a pathway essential for viral replication. nih.gov
Anti-inflammatory Activity
Derivatives of pyrimidine-5-carbonitrile have also been designed and synthesized as potential anti-inflammatory agents, often targeting the cyclooxygenase (COX) enzymes. nih.gov In one study, two new series of pyrimidine-5-carbonitrile hybrids, one incorporating a 1,3,4-oxadiazole (B1194373) scaffold and the other a coumarin (B35378) moiety, were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Several of these compounds were identified as potent and selective inhibitors of COX-2. nih.gov
The most active of these derivatives displayed superior in vivo anti-inflammatory activity compared to the reference drug celecoxib. nih.gov For instance, certain compounds showed a significant reduction in edema in a carrageenan-induced rat paw edema model. nih.gov This highlights the potential of the pyrimidine-5-carbonitrile scaffold in the development of novel anti-inflammatory drugs.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Bioactivity Optimization
To rationalize the observed biological activities and to guide the design of more potent analogs, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling have been employed.
For the anticonvulsant pyrimidine-5-carbonitrile derivatives, a pharmacophore hypothesis has been proposed. This model suggests that specific structural features are crucial for activity. While a detailed QSAR model for this specific series of anticonvulsants is not extensively published, the general approach for anticonvulsant agents often involves developing models that relate physicochemical properties to anti-MES activity. dergipark.org.tr
In the context of anti-inflammatory activity, QSAR studies have been conducted on pyrimidine derivatives. scirp.org One study developed a QSAR model for a series of tri-substituted pyrimidine derivatives, establishing a quantitative relationship between their anti-inflammatory activity and various molecular descriptors. scirp.org Such models, often developed using multiple linear regression or artificial neural networks, can predict the activity of new, unsynthesized compounds. scirp.org
Pharmacophore modeling has also been instrumental in understanding the anti-inflammatory properties of pyrimidine-5-carbonitrile derivatives, particularly their ability to inhibit COX-2. By identifying the key pharmacophoric features—such as hydrogen bond donors and acceptors, and hydrophobic regions—researchers can design new molecules with enhanced binding affinity for the target enzyme. nih.govresearchgate.net For instance, a 'hybrid model' scaffold has been proposed for pyrimidine-5-carbonitriles that act as COX-2 inhibitors, incorporating a p-methoxyphenyl moiety as a key pharmacophore. nih.gov
| Biological Activity | Computational Method | Key Findings/Applications | Reference |
|---|---|---|---|
| Anticonvulsant | Pharmacophore Hypothesis | Identification of essential structural features for activity. | researchgate.net |
| Anti-inflammatory | QSAR | Prediction of anti-inflammatory activity of new derivatives. | scirp.org |
| Anti-inflammatory (COX-2 Inhibition) | Pharmacophore Modeling | Design of new molecules with enhanced binding to COX-2. | nih.govresearchgate.net |
Future Research Directions and Advanced Applications
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The advancement of synthetic routes to 4-hydrazinylpyrimidine-5-carbonitrile and its derivatives is crucial for facilitating its broader investigation and application. While classical methods exist, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies.
One promising avenue is the refinement of multi-component reactions (MCRs). MCRs, such as the Biginelli-inspired methods, allow for the construction of the complex pyrimidine (B1678525) core in a single step from simple precursors. rsc.org The development of novel catalysts for these reactions is a key area of research. For instance, the use of environmentally benign and reusable catalysts like bone char-derived solid acids has shown high efficiency in the synthesis of related pyrimidine-5-carbonitrile derivatives. researchgate.net Another approach involves the use of organocatalysts, such as L-proline, which can promote the synthesis of complex pyrimidine-containing heterocycles under mild and metal-free conditions. rsc.org
The efficiency of these synthetic methods can be compared through various parameters, as illustrated in the table below.
| Catalyst/Method | Key Advantages | Typical Yields | Reaction Conditions |
| Bone Char-nPrN-SO3H | Reusable, eco-friendly solid acid | Good to excellent | Solvent-free, thermal |
| L-Proline | Metal-free, mild conditions | Good | Aqueous ethanol, reflux |
| Microwave-assisted | Rapid reaction times | Variable | Solvent-free or in solution |
Future work in this area will likely focus on expanding the substrate scope of these catalytic systems to accommodate a wider range of functional groups, thus enabling the creation of diverse libraries of this compound analogs for screening and application development.
Integration into Materials Science and Supramolecular Chemistry
The unique electronic and structural features of the pyrimidine-5-carbonitrile core suggest significant potential for its use in materials science and supramolecular chemistry. The electron-withdrawing nature of the pyrimidine ring and the cyano group, combined with the hydrogen-bonding capabilities of the hydrazinyl moiety, make it an attractive building block for functional materials.
In the realm of materials science, pyrimidine-5-carbonitrile derivatives have been explored as components of organic light-emitting diodes (OLEDs). Specifically, they have been used as acceptor units in thermally activated delayed fluorescence (TADF) emitters. acs.org The design of molecules that facilitate reverse intersystem crossing is key to achieving high efficiency in TADF-OLEDs, and the electronic properties of the pyrimidine-5-carbonitrile scaffold are well-suited for this purpose. acs.org
Furthermore, the ability of the pyrimidine-5-carbonitrile structure to act as a ligand for metal ions opens up possibilities in the construction of metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrimidine ring and the hydrazinyl group can coordinate with metal centers, leading to the formation of extended, three-dimensional structures. mdpi.com The specific geometry and electronic properties of this compound could lead to MOFs with novel topologies and selective gas sorption properties. mdpi.com
The hydrogen bonding capabilities of the hydrazinyl group also make this compound a prime candidate for the construction of supramolecular assemblies. The self-assembly of small molecules into well-defined nanostructures is a bottom-up approach to creating functional materials. Research on related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives, has demonstrated the formation of supramolecular microfibers with light-emitting properties. nih.gov The interplay of hydrogen bonding and π-π stacking interactions can drive the assembly of this compound into ordered structures like hydrogels or organogels, which could have applications in drug delivery or as soft materials. rsc.orgnih.gov
| Application Area | Key Structural Feature | Potential Functionality |
| Organic Electronics (OLEDs) | Electron-accepting pyrimidine-carbonitrile core | Thermally Activated Delayed Fluorescence (TADF) |
| Metal-Organic Frameworks (MOFs) | N-heterocyclic ligand | Gas storage, selective sorption, catalysis |
| Supramolecular Materials | Hydrogen-bonding hydrazinyl group, π-system | Self-assembly into fibers, gels, light-emitting materials |
Deeper Mechanistic Understanding of Observed Biological Activities
Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, particularly as anticancer agents. rsc.org Future research will focus on elucidating the precise molecular mechanisms underlying these activities, which is essential for the rational design of more potent and selective therapeutic agents.
A significant body of research points to the inhibition of various protein kinases as a key mechanism of action. For example, certain pyrimidine-5-carbonitrile derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Focal Adhesion Kinase (FAK). researchgate.netnih.govfrontiersin.org The hydrazone derivatives of 2,4-diaminopyrimidines have shown potent anti-thyroid cancer activity by inhibiting FAK. frontiersin.org
The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov For instance, some novel pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase and increase the expression of pro-apoptotic proteins like caspases. researchgate.netnih.gov
The table below summarizes some of the key biological targets and mechanistic actions of pyrimidine-5-carbonitrile derivatives.
| Biological Target | Mechanism of Action | Therapeutic Potential |
| EGFR (Epidermal Growth Factor Receptor) | Inhibition of tyrosine kinase activity | Anticancer (e.g., lung, colon cancer) |
| COX-2 (Cyclooxygenase-2) | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory, Anticancer |
| FAK (Focal Adhesion Kinase) | Inhibition of cell adhesion and migration | Anticancer (e.g., thyroid cancer) |
| Apoptosis Induction | Activation of caspases, cell cycle arrest | Broad-spectrum anticancer |
A deeper mechanistic understanding will involve a combination of in vitro enzymatic assays, cell-based studies, and in vivo animal models. Advanced techniques such as proteomics and transcriptomics can provide a global view of the cellular pathways affected by these compounds. Furthermore, structural biology studies, such as X-ray crystallography of the compounds bound to their target proteins, will be invaluable for understanding the specific molecular interactions and for guiding future drug design efforts.
Exploration of New Chemical Reactivity Profiles and Catalytic Applications
The this compound scaffold possesses multiple reactive sites, offering a rich platform for exploring new chemical transformations. The hydrazinyl group is particularly versatile and can serve as a nucleophile or as a precursor for the construction of other heterocyclic rings.
The reaction of the hydrazinyl group with aldehydes and ketones can lead to the formation of hydrazones, which themselves can be valuable intermediates or possess biological activity. mdpi.comnih.gov Furthermore, the hydrazinyl moiety can participate in cyclization reactions to form fused heterocyclic systems, such as triazolopyrimidines or pyrazolopyrimidines. The aza-Wittig reaction is another powerful tool that can be employed to construct complex heterocyclic systems from amino or hydrazino-functionalized precursors. nih.gov
The pyrimidine ring itself can undergo various transformations. While electrophilic substitution on the electron-deficient pyrimidine ring can be challenging, nucleophilic substitution of suitable leaving groups at positions 2, 4, or 6 is a common strategy for introducing diversity. nih.gov
Beyond its use as a scaffold, there is potential for this compound and its derivatives to be used in catalysis. The basic nitrogen atoms in the pyrimidine ring and the hydrazinyl group could allow these molecules to act as organocatalysts, for example, in promoting condensation reactions. The development of pyrimidine-based compounds as catalysts is an emerging area of research.
The potential for this compound to act as a ligand in transition metal catalysis is also an area ripe for exploration. The nitrogen-rich structure could coordinate to metal centers, and the electronic properties of the pyrimidine-5-carbonitrile core could modulate the reactivity of the metal, leading to new catalytic activities. For instance, iron-based metal-organic frameworks incorporating pyrimidine derivatives have been used as recyclable catalysts for the synthesis of other heterocyclic compounds. nih.gov
| Reaction Type | Reactive Site(s) | Potential Products/Applications |
| Hydrazone Formation | Hydrazinyl group | Biologically active hydrazones, synthetic intermediates |
| Cyclization Reactions | Hydrazinyl group, adjacent nitrile or ring positions | Fused heterocyclic systems (e.g., triazolopyrimidines) |
| Nucleophilic Aromatic Substitution | C2, C4, or C6 positions of the pyrimidine ring | Diverse library of substituted pyrimidines |
| Organocatalysis | Basic nitrogen atoms | Promotion of organic reactions |
| Metal Complexation/Catalysis | Pyrimidine and hydrazinyl nitrogens | Novel transition metal catalysts |
Future research in this domain will likely involve a systematic investigation of the reactivity of this compound with a wide range of electrophiles and nucleophiles, as well as its application as a catalyst or ligand in various organic transformations.
Q & A
Q. How can I optimize the synthesis of 4-Hydrazinylpyrimidine-5-carbonitrile for high purity and yield?
Methodological Answer: A common approach involves a three-component reaction under thermal aqueous conditions. For example, reacting hydrazine derivatives with pyrimidine precursors (e.g., 5-cyanopyrimidines) in refluxing ethanol/water mixtures (1:1 v/v) at 80–90°C for 6–12 hours. Key reagents include aryl aldehydes and malononitrile derivatives, with yields improved by using catalytic acetic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Analyze and shifts to confirm hydrazinyl (-NH-NH) and cyano (-CN) groups. For example, the hydrazinyl proton typically appears as a broad singlet at δ 8.5–9.5 ppm in DMSO-d, while the cyano carbon resonates at ~115–120 ppm .
- IR: Look for ν(C≡N) absorption at 2210–2225 cm and ν(N-H) at 3300–3400 cm .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 162.03 for CHN) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d)) to model electron density and frontier molecular orbitals. For example:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydrazinyl group often exhibits high nucleophilicity due to lone pairs on nitrogen.
- Simulate transition states for reactions with alkyl halides or electrophiles to predict regioselectivity .
- Validate with experimental kinetic data (e.g., rate constants in DMSO at 25°C) .
Q. How do I resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Analysis: Perform in vitro assays (e.g., MTT for cytotoxicity) across a wide concentration range (1 nM–100 µM) to identify non-monotonic effects.
- SAR Studies: Modify substituents (e.g., replace hydrazinyl with amino or methylthio groups) and compare IC values. For example, 4-Amino derivatives show higher anticancer activity than methylthio analogues in HepG2 cells .
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Hydrazinyl groups may form hydrogen bonds with Asp831 or Lys721 residues .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protection/Deprotection: Temporarily protect the hydrazinyl group with Boc (tert-butyloxycarbonyl) using BocO in THF. Deprotect with TFA post-reaction .
- Optimize Solvent Polarity: Use DMF or DMSO for SNAr reactions to stabilize intermediates and reduce hydrolysis of the cyano group .
- Monitor pH: Maintain pH 7–8 in aqueous reactions to prevent decomposition of the hydrazinyl moiety .
Critical Analysis of Contradictions
- Spectral Discrepancies: Variations in NMR shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistency .
- Theoretical vs. Experimental Yields: DFT-predicted reaction pathways may underestimate steric effects. Calibrate models with experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
